2,3,4-trifluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide

Lipophilicity CNS drug design Physicochemical properties

Researchers mapping mGlu5 NAM or Trk kinase SAR frequently encounter non-interchangeable fluorinated analogs that confound potency datasets. This compound resolves that challenge with its distinct 2,3,4-trifluoro electronic signature-a contiguous electron-deficient aromatic face unattainable with mono-/difluoro or chloro alternatives. • Differentiated binding: Unique π-stacking & H-bond acceptor topography vs. 3-Cl or 3-F-4-OMe analogs • CNS-optimal profile: MW 295.26, XLogP3 1.9, 2 rotatable bonds-aligns with CNS MPO guidelines • Validated scaffold: Core demonstrated in vivo efficacy (rat formalin model, 30 mg/kg p.o.) Supplied as a research-grade building block with batch-specific QC documentation. Immediate stock availability for global shipment.

Molecular Formula C14H12F3N3O
Molecular Weight 295.265
CAS No. 2034334-48-8
Cat. No. B2602907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-trifluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide
CAS2034334-48-8
Molecular FormulaC14H12F3N3O
Molecular Weight295.265
Structural Identifiers
SMILESC1CN2C(=CC=N2)CC1NC(=O)C3=C(C(=C(C=C3)F)F)F
InChIInChI=1S/C14H12F3N3O/c15-11-2-1-10(12(16)13(11)17)14(21)19-8-4-6-20-9(7-8)3-5-18-20/h1-3,5,8H,4,6-7H2,(H,19,21)
InChIKeyLXMPCFMWPCSXRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,3,4-Trifluoro-Tetrahydropyrazolopyridine Benzamide: Structural Identity and Procurement Context


2,3,4-Trifluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide (CAS 2034334-48-8) is a synthetic fluorinated benzamide derivative built upon a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine heterocyclic core [1]. The compound features a 2,3,4-trifluoro substitution pattern on the benzamide ring, which distinguishes it from mono- or difluoro analogs by substantially modulating electron density on the aromatic ring, hydrogen-bond acceptor topography, and overall molecular lipophilicity (calculated XLogP3 = 1.9, molecular weight = 295.26 g/mol) [1][2]. Its structural framework places it within a chemical space explored for metabotropic glutamate receptor 5 (mGlu5) negative allosteric modulators [3] and tropomyosin receptor kinase (Trk) inhibitors [4], making it a procurement candidate for medicinal chemistry programs targeting CNS disorders, pain, and oncology indications.

1
Pathway context mGlu5 negative allosteric modulator SAR studies
2
Scaffold context Tetrahydropyrazolopyridine kinase inhibitor hinge-binding motif
3
Profile fit CNS-optimal lipophilicity range and low rotatable bond count

Why This Trifluorobenzamide Resists Analog Substitution


Compounds sharing the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold exhibit steep structure-activity relationships where even a single fluorine substitution change on the benzamide ring can dramatically alter mGlu5 negative allosteric modulator potency, as demonstrated by Duvey et al. [1]. The 2,3,4-trifluoro arrangement creates a unique electron-deficient aromatic face that simultaneously modulates π-stacking interactions, hydrogen-bond acceptor geometry, and metabolic vulnerability at the cytochrome P450 level. Mono-fluoro or chloro analogs such as 3-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide or 3-fluoro-4-methoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide lack this precise trifluoro electronic signature, making them non-interchangeable in any binding assay where benzamide ring electronics gate affinity [2]. Interchanging without explicit comparative potency, selectivity, and ADME data risks invalidating SAR datasets and wasting procurement resources.

Target 2,3,4-Trifluoro benzamide
Analog Mono-fluoro / chloro analogs
Altered benzamide ring electronics may shift mGlu5 NAM potency and SAR interpretation
Target 5 distributed HBA sites (weak-to-moderate)
Analog 3-Fluoro-4-methoxy analog (6 HBA, strong methoxy O)
Different HBA topology may alter binding-site selectivity and target engagement profile
Target Contiguous trifluoro metabolic blockade
Analog 3-Chloro analog (unblocked positions 2,4)
Oxidative metabolism vulnerability may differ; metabolic stability profile may not transfer

Quantitative Evidence for 2,3,4-Trifluorobenzamide vs. Analogs


XLogP3 Lipophilicity Advantage

The 2,3,4-trifluoro substitution pattern confers a calculated partition coefficient (XLogP3) of 1.9 on the target compound [1]. This value occupies a favorable range for CNS penetration (typically XLogP 1–3.5) while reducing the risk of excessive lipophilicity-driven promiscuity. By comparison, the 3-fluoro-4-methoxy analog (CAS not listed but structurally confirmed) exhibits a higher calculated XLogP3 of approximately 2.3, driven by the methoxy group's greater lipophilic contribution. The 3-chloro analog (3-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide) has a calculated XLogP3 of approximately 2.5 [2]. The quantified reduction of 0.4–0.6 log units relative to these comparators positions the target compound as a more balanced CNS drug-discovery starting point, mitigating off-target binding risks associated with elevated lipophilicity.

XLogP3 Lipophilicity
Class-level
Target XLogP3 = 1.9 vs 3-fluoro-4-methoxy analog ≈2.3 and 3-chloro analog ≈2.5; Δ = −0.4 to −0.6 log units
Supports CNS drug-discovery profiling
Computed values; assay validation needed
Lipophilicity CNS drug design Physicochemical properties

Hydrogen-Bond Acceptor Architecture

The target compound possesses 5 hydrogen-bond acceptor (HBA) sites (three fluorine atoms, one amide carbonyl oxygen, and one pyrazole nitrogen), but critically, all three fluorine atoms exhibit electron-withdrawing character that weakens their individual HBA strength compared to the methoxy oxygen in the 3-fluoro-4-methoxy analog [1]. The 3-fluoro-4-methoxy analog introduces a stronger HBA (the methoxy oxygen) that can engage in distinct hydrogen-bond interactions with mGlu5 or kinase hinge regions, potentially shifting selectivity profiles. The 3-chloro analog has only 3 HBA sites (one chlorine is a very weak HBA), resulting in a fundamentally different hydrogen-bond topology. In the mGlu5 NAM pharmacophore model established by Duvey et al., the benzamide ring's HBA pattern is a critical determinant of negative cooperativity with the glutamate binding site [2]. This differentiated HBA architecture makes the target compound uniquely suited for probing binding pockets where a distributed, moderate-strength acceptor profile is desired.

HBA Architecture
Class-level
5 HBA sites (3× aromatic F, amide C=O, pyrazole N); qualitatively distinct topology vs methoxy and chloro analogs
Supports binding-site selectivity review
Structural analysis; experimental confirmation needed
Hydrogen bonding Target engagement Molecular recognition

Rotatable Bond Count and Conformational Rigidity

The target compound has only 2 rotatable bonds (the amide C–N linkage and the benzamide ring–carbonyl bond), as computed by PubChem [1]. The 2-ethoxy analog (2-ethoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide) introduces an additional rotatable bond via the ethoxy substituent (total 3 rotatable bonds), increasing conformational entropy and potentially reducing binding affinity due to a greater entropic penalty upon target engagement. The 3-cyano analog (3-cyano-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide) has 2 rotatable bonds but a linear cyano substituent with different electronic character. In fragment-based and lead-optimization programs, lower rotatable bond count correlates with improved ligand efficiency and oral bioavailability [2]. The target compound's minimal conformational flexibility represents a quantifiable advantage for procurement when rigid, pre-organized pharmacophores are prioritized.

Rotatable Bonds
Class-level
2 rotatable bonds (target) vs 3 (2-ethoxy analog); equal count but distinct electronics vs 3-cyano analog
Supports lead-optimization selection context
Computed descriptors; Veber rule alignment context
Conformational entropy Binding affinity Selectivity

CYP450 Metabolic Stability via Trifluoro Blockade

The 2,3,4-trifluoro substitution pattern blocks three consecutive positions on the benzamide ring that are common sites for cytochrome P450-mediated oxidative metabolism (aromatic hydroxylation) [1]. By contrast, the 3-fluoro-4-methoxy analog retains a metabolically labile O-demethylation site on the methoxy group, which is a well-established metabolic soft spot in benzamide-containing compounds. The 3-chloro analog lacks fluorine's strong electron-withdrawing protection at positions 2 and 4, leaving these sites vulnerable to oxidation and potentially generating reactive metabolites. Fluorine substitution is a recognized strategy for improving metabolic stability in drug design, and the contiguous 2,3,4-trifluoro arrangement provides a more complete metabolic shield than isolated mono-fluoro or difluoro patterns [2]. This class-level advantage makes the target compound a superior procurement choice for programs where metabolic stability is a primary screening criterion.

CYP450 Stability
Class-level
Three contiguous F atoms block positions 2,3,4; no O-/N-dealkylation sites vs methoxy O-demethylation liability in analog
Supports metabolic stability screening
Structure-metabolism inference; in vitro validation needed
Metabolic stability CYP450 Fluorine blocking

Differentiation in mGlu5 NAM Series

The Duvey et al. (2013) publication established that within the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine NAM series, benzamide substitution patterns directly control mGlu5 IC50 values, oral bioavailability, and in vivo efficacy in the rat formalin pain model [1]. While the specific 2,3,4-trifluoro variant was not the lead compound in that publication, its substitution pattern represents a deliberate exploration of the electronic parameter space flanking the reported SAR. Compounds within this series demonstrated mGlu5 IC50 values ranging from nanomolar to low micromolar depending on benzamide ring electronics, with electron-deficient rings generally favoring higher potency. The lead compound from the series showed dose-dependent activity in the second phase of the rat formalin test from 30 mg/kg p.o., and a preliminary PK/PD relationship was established. The 2,3,4-trifluoro compound, with its pronounced electron-deficient benzamide, is positioned in the high-potency region of this SAR landscape, making it a rational procurement candidate for extending the series into unexplored electronic space.

mGlu5 NAM Series
Class-level
Expected nanomolar to sub-micromolar IC50 based on electron-deficient benzamide SAR; series lead showed dose-dependent formalin model response at 30 mg/kg p.o.
Supports series-extension research context
Exact IC50 not available; class-level SAR projection
mGlu5 negative allosteric modulator Structure-activity relationship Pain

Supplier Availability and Purity Profile

The target compound (CAS 2034334-48-8) is listed as a stocked research chemical by multiple suppliers with molecular weight confirmation (295.26 g/mol, exact mass 295.09324650 g/mol) [1][2]. By contrast, several structural analogs such as 2-ethoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide and 3-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide are available only from a more limited set of suppliers, potentially introducing single-source procurement risk [2]. The target compound's PubChem entry (CID 121018777, created 2016-06-17, last modified 2026-04-25) indicates ongoing database maintenance and curation, suggesting sustained commercial interest and multi-supplier availability. This supply chain resilience is a quantifiable procurement advantage when building medium- to large-scale compound libraries where supply interruptions can delay screening campaigns.

Supplier Availability
Reported
Multiple supplier listings; PubChem CID 121018777 actively maintained (modified 2026-04-25); broader supplier base than 2-ethoxy and 3-(1H-pyrazol-1-yl) analogs
Supports procurement resilience assessment
As of April 2026; supplier landscape may evolve
Chemical procurement Purity Supply chain

Application Scenarios for 2,3,4-Trifluorobenzamide


mGlu5 NAM Hit-to-Lead for Chronic Pain

The target compound's 2,3,4-trifluoro substitution pattern places it within the electron-deficient benzamide region of the Duvey et al. (2013) mGlu5 NAM SAR landscape, where enhanced potency was observed [1]. Its XLogP3 of 1.9 falls within the CNS-optimal window, and its 2 rotatable bonds predict favorable oral bioavailability. Procurement for mGlu5 NAM hit expansion libraries is supported by the demonstrated in vivo efficacy of the series lead in the rat formalin model at 30 mg/kg p.o., providing a validated translational path to pain indications.

Kinase Inhibitor Scaffold Exploration

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core is a recognized kinase inhibitor hinge-binding motif, as evidenced by the Dr. Reddy's TrkA inhibitor patent family [2]. The target compound's 5 hydrogen-bond acceptor sites, including the pyrazole nitrogen and amide carbonyl, provide a multi-point hinge-binding pharmacophore. Its metabolic stability advantage conferred by contiguous trifluoro blocking makes it particularly suitable for kinase programs requiring sustained target engagement over extended dosing intervals.

CNS-Optimized Fragment Library

With a molecular weight of 295.26 g/mol, XLogP3 of 1.9, only 2 rotatable bonds, and 5 hydrogen-bond acceptors, the target compound satisfies multiple CNS drug-likeness criteria simultaneously [1]. These computed properties differentiate it from more lipophilic (3-chloro analog, XLogP3 ≈ 2.5) or more flexible (2-ethoxy analog, 3 rotatable bonds) alternatives. Procurement for CNS-focused fragment or lead-like libraries is supported by the quantitative alignment of its physicochemical profile with established CNS MPO scoring guidelines.

Electron-Deficient Benzamide for Fluorine-Walk SAR

The 2,3,4-trifluoro arrangement provides a contiguous electron-deficient face that cannot be replicated by mono-fluoro, chloro, or methoxy substitution patterns. This distinct electronic signature makes the compound a valuable procurement target for systematic fluorine-walk SAR studies, where the impact of incremental fluorine substitution on target affinity, metabolic stability, and off-target profiles can be quantitatively mapped against existing mono- and difluoro analogs in the same tetrahydropyrazolopyridine series [1].

Application
Selection Property
Validation Focus
mGlu5 NAM pathway research
Electron-deficient benzamide profile
mGlu5 allosteric modulation endpoints
Kinase hinge-binding motif studies
Multi-point HBA pharmacophore
Kinase panel selectivity review
CNS lead-like library screening
CNS MPO-aligned physicochemical profile
CNS penetration model review
Fluorine-substitution SAR profiling
Contiguous trifluoro electronic signature
Fluorine-walk comparative analysis
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